5,7-Difluoroquinolin-3-amine

Description

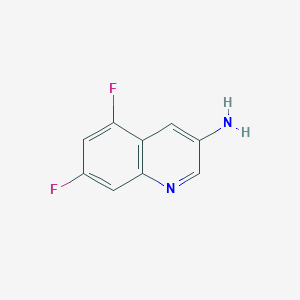

5,7-Difluoroquinolin-3-amine is a fluorinated quinoline derivative characterized by fluorine substituents at the 5- and 7-positions of the quinoline core and an amine group at the 3-position.

Properties

IUPAC Name |

5,7-difluoroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGZXHDAOCLPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CC(=C2)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the cyclization of 3-fluoro-5-aminoquinoline under specific conditions to introduce the second fluorine atom at the 7th position . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Various amine derivatives.

Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

5,7-Difluoroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluoroquinolin-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to DNA strand breaks

Pathways Involved: The stabilization of the enzyme-DNA complex blocks the progress of the replication fork, ultimately leading to cell death. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated and Chlorinated Quinolin-3-amines

*Calculated based on analogous compounds.

Key Findings:

Substituent Position Effects :

- The 5,7-difluoro substitution pattern distinguishes the target compound from analogs like 6,7-difluoro and 7,8-difluoro isomers. Fluorine at C5 and C7 may enhance metabolic stability compared to adjacent fluorines (e.g., 6,7-difluoro) due to reduced steric hindrance .

- Chlorinated analogs (e.g., 5,7-dichloro-6-fluoro) exhibit higher molecular weights and increased lipophilicity, which could influence bioavailability and target binding .

Functional Group Impact: The amine at C3 is a common feature in these compounds, enabling hydrogen bonding with biological targets. In contrast, 5,7-dimethoxyquinolin-4-amine has an amine at C4 and methoxy groups, which may alter electronic properties and solubility .

Synthetic Accessibility: Fluorinated quinolines are often synthesized via difluorocarbene-induced rearrangements or halogenation reactions, as seen in methods for related tertiary amines . Chlorinated derivatives may require harsher conditions, such as chlorination reagents.

Fluorine's electronegativity may mimic iodine in hormone analogs, enhancing receptor interactions .

Biological Activity

5,7-Difluoroquinolin-3-amine is a fluorinated derivative of quinoline, a compound class known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound has the molecular formula and a molecular weight of approximately 179.15 g/mol. The presence of fluorine atoms at positions 5 and 7 significantly alters its chemical reactivity and biological properties compared to non-fluorinated analogs.

Synthesis Methods

Synthesis typically involves multi-step processes that may include:

- Nitration of quinoline derivatives to introduce nitro groups.

- Reduction to convert nitro groups to amines.

- Fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at desired positions.

These methods are advantageous due to their high yield and specificity for the target compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Fluorinated quinolines are known to bind to the active sites of enzymes, disrupting their function. For instance, they may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens.

- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. This is achieved through modulation of cell cycle proteins and apoptosis-related genes such as p53 and Bcl-2 .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-Fluoroquinolin-3-amine | Fluorine at position 6 | Different position affects reactivity and selectivity |

| 4-Aminoquinoline | Amino group at position 4 | Lacks fluorination, altering biological activity profiles |

| 7-Chloroquinolin-3-amine | Chlorine instead of fluorine | Different halogen impacts interaction with biological systems |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for antiviral properties; different mechanism of action |

This table highlights how the placement of substituents like fluorine or chlorine can significantly influence both chemical reactivity and biological activity.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives:

- Anticancer Study : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against K562 leukemia cells. The compound induced apoptosis in a dose-dependent manner, affecting the expression levels of key proteins involved in cell survival .

- Antimicrobial Study : Research on related compounds revealed that certain fluorinated quinolines displayed potent antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.